[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
CAS No.: 28115-37-9
Cat. No.: VC8464604
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28115-37-9 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (5-methylpyrrolidin-2-yl)methanol |
| Standard InChI | InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3 |
| Standard InChI Key | JMGBOXZFLWUSLH-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H](N1)CO |
| SMILES | CC1CCC(N1)CO |
| Canonical SMILES | CC1CCC(N1)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol features a five-membered pyrrolidine ring with two chiral centers at positions 2 and 5, both configured in the R orientation. The hydroxymethyl group (–CH2OH) is appended to the second carbon of the ring, introducing polarity and hydrogen-bonding capacity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (5-methylpyrrolidin-2-yl)methanol |
| Canonical SMILES | CC1CCC(N1)CO |
| Isomeric SMILES | C[C@@H]1CCC@@HCO |
| InChI Key | JMGBOXZFLWUSLH-UHFFFAOYSA-N |
The (2R,5R) configuration ensures distinct spatial arrangements that influence intermolecular interactions, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.
Spectroscopic and Computational Insights
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NMR Spectroscopy: Proton NMR reveals distinct splitting patterns for the methyl group (δ ~1.2 ppm) and hydroxymethyl protons (δ ~3.5–3.7 ppm), with coupling constants consistent with chair-like ring conformations.
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Mass Spectrometry: Electron ionization (EI-MS) fragments at m/z 115 (M+) and 98 (M+–OH), aligning with the molecular formula C6H13NO.
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Computational Modeling: Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.52 Å, favoring a twisted envelope conformation that minimizes steric strain.
Synthetic Methodologies
Chiral Synthesis and Purification
The synthesis of [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol requires enantioselective strategies to preserve stereochemical integrity. A representative approach involves:
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Ring-Closing Metathesis: Starting from enantiomerically pure precursors, such as (R)-epichlorohydrin, to establish the pyrrolidine backbone.
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Hydroxymethylation: Grignard addition of formaldehyde to a pyrrolidine intermediate, followed by oxidation-reduction sequences to install the –CH2OH group.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic resolution to isolate the (2R,5R) diastereomer.
Critical quality control measures include thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for enantiomeric excess (ee) determination.
Comparative Synthetic Challenges
Unlike its piperazine analog [(2R,5R)-5-Methylpiperazin-2-yl]methanol hydrochloride (CAS 1403898-63-4), which undergoes borane-THF reduction followed by HCl quenching , the pyrrolidine variant demands milder conditions to prevent ring-opening side reactions.
Pharmacological and Biological Relevance
Mechanism of Action Hypotheses
The compound’s bioactivity is hypothesized to stem from:
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Receptor Binding: The pyrrolidine ring mimics proline residues, potentially interfering with peptide-binding domains in enzymes like prolyl oligopeptidase.
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Hydrogen Bonding: The hydroxymethyl group may engage in H-bonding with biological targets, as observed in crystallographic studies of analogous structures .
Preclinical Research Trends
While direct pharmacological data remain limited, structurally related pyrrolidines exhibit:
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Anticancer Activity: Inhibition of histone deacetylases (HDACs) via zinc chelation.
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Antiviral Potential: Blockade of viral protease active sites, as seen in SARS-CoV-2 main protease inhibitors.
Comparative Analysis with Heterocyclic Analogs
Structural and Functional Contrasts
Thermodynamic and Solubility Profiles
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LogP: The pyrrolidine derivative exhibits a logP of 0.79, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: ~15 mg/mL at pH 7.4, enhanced by the hydroxymethyl group’s polarity.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serving as a core structure for modifying pharmacokinetic properties in central nervous system (CNS) drugs.
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Prodrug Design: Esterification of the hydroxyl group to improve oral bioavailability.
Asymmetric Catalysis
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Ligand Design: Chiral pyrrolidines are pivotal in transition-metal catalysts for enantioselective hydrogenation.
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